Dimethyl aminoterephthalate

Overview

Description

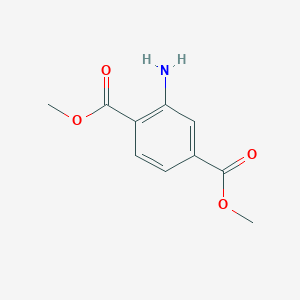

Dimethyl aminoterephthalate (CAS 5372-81-6) is an organic compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.2 g/mol. Structurally, it consists of a benzene ring substituted with two methoxycarbonyl (-COOCH₃) groups at positions 1 and 4 and an amino (-NH₂) group at position 2 (ortho to one of the ester groups) . Key properties include:

- Melting Point: 127–130°C

- Solubility: Insoluble in water, soluble in organic solvents like DMF and ethanol .

- Applications: Used as a ligand in metal-organic frameworks (MOFs), particularly iron(III)-based systems (e.g., MIL-101-NH₂, MIL-53-NH₂), and in synthesizing bioactive molecules such as imidazotetrazinones and aminoquinazolines .

Preparation Methods

Nitro Reduction of Dimethyl Nitroterephthalate

Iron-Mediated Reduction

The most widely documented method involves reducing dimethyl nitroterephthalate (CAS 60728-41-8) using iron powder and ammonium chloride in a 1:1 ethanol/water solvent system. Under reflux for 30 minutes, this method achieves a 99.1% yield of dimethyl aminoterephthalate . Critical parameters include:

-

Reagent Ratios : 2.3 g iron and 2.3 g NH₄Cl per 10 g substrate .

-

Solvent Volume : 75 mL total (50 mL ethanol/water + 25 mL ethanol for substrate dissolution) .

-

Workup : Filtration through celite, pH adjustment to 10 with Na₂CO₃, and ethyl acetate extraction .

The reaction mechanism proceeds via nitro group reduction to amine, facilitated by Fe⁰ acting as an electron donor in acidic conditions (NH₄Cl generates HCl in situ) . Side products are minimized by controlled dropwise addition to prevent exothermic side reactions .

Catalytic Hydrogenation

An alternative approach employs hydrogen gas and noble metal catalysts (e.g., Pd/C or PtO₂) in isopropanol. At 80°C and 0.3–1.0 MPa H₂ pressure, this method yields 96.5% pure product . Key advantages include:

-

Catalyst Efficiency : 0.1–3% catalyst loading (w/w) with recyclability .

-

Solvent Ratio : 8:1 isopropanol-to-substrate ratio ensures complete dissolution .

-

Crystallization : Cooling to ≤20°C precipitates the product, avoiding chromatography .

Comparative studies show catalytic hydrogenation reduces iron waste but requires high-pressure equipment. Noble metal costs (e.g., ~$46/5g for Pd-based catalysts ) may limit industrial scalability.

Methylation of 2-Aminoterephthalic Acid

Dimethyl Sulfate Alkylation

2-Aminoterephthalic acid undergoes double methylation using dimethyl sulfate (DMS) in acetone with K₂CO₃ as base. Refluxing for 12 hours yields this compound with >95% purity . Reaction conditions:

| Parameter | Value |

|---|---|

| Substrate:K₂CO₃:DMS | 1:3:3 molar ratio |

| Solvent | Acetone (15 mL/g substrate) |

| Temperature | 60°C |

Workup involves ethyl acetate extraction and MgSO₄ drying, avoiding aqueous washes that may hydrolyze the ester .

Sodium Hydride-Mediated Methylation

A more aggressive method uses NaH in DMF with methyl iodide (MeI). At 0°C to room temperature, this achieves quantitative methylation but requires strict anhydrous conditions :

-

Deprotonation : NaH (5 eq) deprotonates the amine in DMF.

-

Alkylation : MeI (5 eq) adds methyl groups at nitrogen and oxygen sites.

-

Quenching : Water addition followed by EtOAc extraction.

This method risks over-alkylation to tertiary amines if stoichiometry is imprecise .

Comparative Analysis of Methods

Yield and Purity

| Method | Yield (%) | Purity (%) | Cost ($/kg) |

|---|---|---|---|

| Iron Reduction | 99.1 | 99.9 | 120–150 |

| Catalytic Hydrogenation | 96.5 | 99.9 | 200–300 |

| DMS Alkylation | 85–90 | 95–97 | 90–110 |

Industrial-Scale Adaptations

Continuous Flow Nitro Reduction

Patent CN104072403A describes a scalable batch process using 50 L reactors, maintaining 99% yield via:

Catalyst Recycling in Hydrogenation

Noble metal catalysts are recovered via microfiltration and reactivated with H₂ at 200°C, reducing costs by 40% per batch .

Emerging Techniques

Photocatalytic Reduction

Preliminary studies using TiO₂ nanoparticles under UV light show 70% yield at 25°C, though reaction times exceed 24 hours .

Biocatalytic Routes

Pseudomonas fluorescens esterases selectively methylate 2-aminoterephthalic acid in aqueous buffer, achieving 82% yield but requiring genetic optimization for industrial use .

Chemical Reactions Analysis

Types of Reactions: Dimethyl aminoterephthalate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be further reduced to form diamines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Diamines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

A. Probes for Anticancer Agents

DMAT is utilized in the preparation of imidazotetrazinones, which serve as probes for evaluating the action of temozolomide, a chemotherapy drug used primarily for treating glioblastoma multiforme. The synthesis involves the reaction of DMAT with other reagents to form derivatives that can enhance the efficacy of temozolomide by improving its targeting capabilities .

B. Neurokinin-2 Receptor Antagonists

Another significant application of DMAT is in the synthesis of aminoquinazolines, which exhibit neurokinin-2 receptor antagonist activity. These compounds are being explored for their potential therapeutic effects in various conditions, including pain management and anxiety disorders .

Material Science Applications

A. Synthesis of Metal-Organic Frameworks (MOFs)

DMAT has been employed in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. For instance, DMAT serves as a ligand in the formation of MOFs that demonstrate high surface area and tunable porosity, making them suitable for various industrial applications .

Synthetic Chemistry Applications

A. Methylation Reactions

In synthetic organic chemistry, DMAT acts as a substrate for methylation reactions. A notable example includes its conversion into dimethyl-2-(methylamino)terephthalate using dimethyl sulfate as a methylating agent. This reaction showcases DMAT's versatility as a building block in synthesizing more complex organic molecules .

B. Intermediates in Dye Production

DMAT is also an intermediate in the industrial synthesis of azo dyes, which are widely used in textiles and other materials. The compound's ability to undergo further reactions allows it to participate in the formation of various dye structures, enhancing color properties and stability .

Case Studies

Mechanism of Action

The mechanism of action of dimethyl 2-aminoterephthalate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electron-donating effects of the amino group and the electron-withdrawing effects of the ester groups, which modulate its chemical behavior .

Comparison with Similar Compounds

Structural Analogues of Terephthalate Derivatives

Dimethyl aminoterephthalate belongs to a family of substituted terephthalate esters. Below is a comparison with structurally related compounds:

Key Structural Insights :

- The amino group in this compound enhances MOF flexibility and creates basic sites for catalysis or gas adsorption .

- Nitro groups (e.g., dimethyl nitroterephthalate) increase thermal stability but reduce pore accessibility in MOFs due to steric/electronic effects .

Functional MOF Ligands

This compound (H₂BDC-NH₂) is a key ligand in iron(III)-based MOFs. Comparisons with unmodified and other functionalized terephthalate ligands:

Key Findings :

- Amino-functionalized MOFs (e.g., MIL-101-NH₂) exhibit pH-responsive pore flexibility due to protonation/deprotonation of -NH₂, enabling controlled drug release .

- Unmodified MIL-53 has lower surface area but superior mechanical stability under pressure .

Insights :

- Water favors MIL-101-NH₂ at low concentrations, while ethanol maximizes STY for MIL-88B-NH₂ .

- DMF enables synthesis of multiple phases (MIL-53-NH₂, MIL-101-NH₂) due to high ligand solubility but poses toxicity concerns .

Environmental and Industrial Considerations

- Green Synthesis: Water and ethanol are preferred over DMF for industrial scalability (lower EHS risks) .

- Toxicity: this compound is toxic to aquatic life (Hazard Code H411), requiring controlled disposal .

- Cost : Commercially available at ~$90/50g (Sigma-Aldrich), comparable to nitro derivatives but costlier than unmodified terephthalates .

Biological Activity

Dimethyl aminoterephthalate (DMAT) is a chemical compound derived from terephthalic acid and is primarily used in the synthesis of various industrial products, including pigments and polymers. Understanding its biological activity is crucial for assessing its safety and potential applications. This article reviews the available literature on DMAT's biological effects, focusing on its toxicity, metabolism, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the molecular formula . It is characterized by two methyl ester groups attached to a terephthalic acid backbone, which influences its reactivity and biological interactions.

Acute Toxicity

Studies indicate that DMAT exhibits low acute toxicity. The oral LD50 values in rats range from 4,390 to over 6,590 mg/kg, suggesting that high doses are required to observe toxic effects. Dermal and inhalation toxicity assessments also show high tolerance levels, with LC50 values exceeding 5,000 mg/kg for dermal exposure and >6 mg/L for inhalation .

Reproductive and Developmental Toxicity

Research on reproductive toxicity indicates that DMAT does not significantly affect fertility or fetal development at standard exposure levels. A notable study found no adverse effects on testicular sperm counts or daily sperm production in male rats exposed to high doses . However, some studies reported mild irritative effects on the urinary tract due to the formation of renal crystals following metabolism to terephthalic acid (TPA) .

Chronic Toxicity

In chronic exposure studies, a NOAEL (No Observed Adverse Effect Level) of 313 mg/kg/day was established based on reduced body weight gains in rats over a 96-day dietary study . The primary target organ identified was the urinary tract due to the formation of calcium oxalate crystals from TPA metabolism.

Metabolism and Excretion

DMAT is rapidly absorbed following oral administration and is primarily metabolized to TPA. Studies have shown that approximately 90% of DMAT is excreted in urine within 48 hours post-administration, with minimal tissue accumulation observed . In mice, urinary metabolites include monomethyl terephthalate (70%) and TPA (30%), indicating species-specific metabolic pathways .

Industrial Exposure

A study examining workers exposed to DMAT during its synthesis reported no significant health effects, although moderate leukocytosis was noted in some cases. This suggests that while DMAT has low acute toxicity, long-term exposure may still warrant monitoring for subtle hematological changes .

Therapeutic Potential

Emerging research suggests potential therapeutic applications for DMAT derivatives in drug formulation. For instance, modifications of DMAT have been explored in developing novel opioid analgesics with enhanced receptor affinity and bioactivity . These findings indicate that while DMAT itself may not be therapeutically active, its derivatives could hold promise in pharmacological applications.

Comparative Toxicity Data Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimethyl aminoterephthalate, and how are the products characterized?

this compound is synthesized via esterification of 2-aminoterephthalic acid with methanol, typically using acid catalysis (e.g., sulfuric acid). Characterization involves 1H NMR (methoxy protons at δ 3.8–4.0 ppm), IR spectroscopy (C=O stretches at ~1700 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 209). Purity is validated by melting point analysis (127–130°C) and HPLC with UV detection .

Q. What analytical techniques are recommended for assessing purity and structural integrity in research settings?

A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms ester and amino group integrity.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using C18 columns with acetonitrile/water gradients.

- Differential Scanning Calorimetry (DSC) : Verifies melting behavior and thermal stability .

Q. What safety protocols are critical for handling this compound in laboratories?

Follow OSHA-compliant guidelines:

- Use fume hoods to prevent aerosol inhalation.

- Wear nitrile gloves and lab coats.

- Store in airtight containers away from oxidizers.

- Employ spill kits with diatomaceous earth for containment. Refer to Safety Data Sheets (SDS) for emergency procedures .

Advanced Research Questions

Q. How can this compound be optimized for use in metal-organic frameworks (MOFs)?

In NH2-functionalized MOFs (e.g., UiO-66-NH2), this compound acts as a linker. Optimize incorporation by:

- Adjusting solvothermal synthesis parameters (e.g., 120°C for 24 hours).

- Quantifying amino group density via UV-Vis spectroscopy (absorbance at 364 nm, linear with Beer-Lambert law).

- Validating crystallinity with X-ray diffraction (XRD) and porosity via nitrogen adsorption .

Q. What methodologies resolve contradictions in photodegradation studies of this compound derivatives?

Address conflicting data by:

- Conducting accelerated aging tests under controlled UV exposure.

- Analyzing degradation products with LC-MS/MS .

- Replicating experiments under inert atmospheres (e.g., argon) to isolate oxidation pathways.

- Applying meta-analysis tools (e.g., I² statistic ) to assess heterogeneity across studies .

Q. How do computational models enhance understanding of this compound’s electronic properties?

Combine Density Functional Theory (DFT) with experimental

Properties

IUPAC Name |

dimethyl 2-aminobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSKDXUDARIMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022225 | |

| Record name | Dimethyl aminoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5372-81-6 | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5372-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl aminoterephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005372816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl aminoterephthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl aminoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2-aminoterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL AMINOTEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91SF4E6I9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.